molecular formula C14H20N8O2S B2464430 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1421495-21-7

2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2464430
CAS No.: 1421495-21-7
M. Wt: 364.43
InChI Key: ARXWCXQLDXBWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic organic compound notable for its potential applications in medicinal chemistry and pharmacology. Its structure comprises a pyridazine core substituted with a piperazine ring and a tetrazole moiety, offering unique reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:

  • Formation of the Pyridazine Core: : This is achieved through cyclization reactions involving appropriate hydrazines and dicarboxylate esters under reflux conditions.

  • Introduction of the Piperazine Ring: : Piperazine can be introduced via nucleophilic substitution reactions with halogenated intermediates derived from the pyridazine core.

  • Attachment of the Tetrazole Moiety:

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for scale, often utilizing continuous flow reactors and advanced purification techniques to enhance yield and purity. Catalysts and high-pressure conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetyl group.

  • Reduction: : Reduction of the nitro groups in intermediates is a crucial step in its synthesis.

  • Substitution: : The pyridazine core allows for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride.

  • Solvents: : Dimethylformamide (DMF), chloroform.

Major Products Formed

  • Oxidation leads to sulfoxide and sulfone derivatives.

  • Reduction can yield amines from nitro groups.

  • Substitution produces various functionalized derivatives based on the introduced substituents.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used in the synthesis of complex organic molecules.

  • Catalysis: : Functions as a ligand in catalytic reactions.

Biology and Medicine

  • Biological Probes: : Used in research to study enzyme interactions and receptor binding.

Industry

  • Material Science: : Incorporated into polymers to improve properties like thermal stability and strength.

  • Agricultural Chemicals: : Potential use in the development of novel pesticides and herbicides.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The tetrazole moiety is known to mimic carboxylate groups, facilitating binding to active sites in proteins. Pathways involving signal transduction and enzyme inhibition are likely affected, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other piperazine and pyridazine derivatives, 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one shows distinct properties due to the combination of these two functional groups and the tetrazole moiety. It offers unique reactivity profiles and biological activity potential.

List of Similar Compounds

  • Piperazine derivatives: : Such as 4-(2-acetylpiperazin-1-yl)pyridazin-3(2H)-one.

  • Pyridazine derivatives: : Like 3-(2-chloropyridazin-3(2H)-one).

  • Tetrazole derivatives: : Including 1-methyl-1H-tetrazole-5-thiol and its substituted variants.

Properties

IUPAC Name

2-[2-[4-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N8O2S/c1-19-14(16-17-18-19)25-11-13(24)21-8-5-20(6-9-21)7-10-22-12(23)3-2-4-15-22/h2-4H,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXWCXQLDXBWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.